CP-96486

Dual antagonism LTD4 receptor PAF receptor

CP-96486 (CAS 139401-45-9) is a critical tool for researchers seeking to block both LTD4 and PAF pathways simultaneously with a single, orally active molecule (ED50 0.27/0.26 mg/kg p.o. in vivo). Unlike co-administered single-target agents, its balanced dual antagonism eliminates pharmacokinetic variables, ensuring synchronized pathway inhibition in complex asthma and inflammation models. Procure for consistent, high-fidelity preclinical data.

Molecular Formula C31H23ClN4O
Molecular Weight 503.0 g/mol
Cat. No. B10801112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-96486
Molecular FormulaC31H23ClN4O
Molecular Weight503.0 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5)C=CN=C2
InChIInChI=1S/C31H23ClN4O/c1-21-34-30-19-33-16-15-31(30)36(21)27-11-13-28(14-12-27)37-20-23-4-2-3-22(17-23)5-9-26-10-7-24-6-8-25(32)18-29(24)35-26/h2-19H,20H2,1H3/b9-5+
InChIKeyZKHUZIGQNHJVGZ-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-96486: A Dual LTD4/PAF Receptor Antagonist for Preclinical Asthma and Inflammation Research


CP-96486 (also designated CP-96,486; CAS 139401-45-9) is a small-molecule dual antagonist of the leukotriene D₄ (LTD₄) and platelet-activating factor (PAF) receptors, originally developed by Pfizer [1]. It belongs to a hybrid chemotype that fuses pharmacophores from selective LTD₄ antagonists and the PAF antagonist UK-74,505, yielding a single compound that simultaneously blocks two distinct pro-inflammatory signaling pathways [1]. The compound demonstrates balanced inhibitory potency with Ki values of 20 nM for LTD₄ (guinea pig lung membranes) and 24 nM for PAF (rabbit platelets) [1], and exhibits robust oral activity in vivo with nearly identical ED₅₀ values of 0.27 mg/kg and 0.26 mg/kg p.o. against LTD₄- and PAF-induced bronchoconstriction in guinea pigs, respectively [1].

Why Single-Target LTD₄ Antagonists Cannot Substitute for CP-96486 in Dual-Pathway Models


Asthma and airway inflammation involve redundant, interacting mediators—most notably LTD₄ (driving sustained bronchoconstriction and mucus secretion) and PAF (a potent eosinophil chemoattractant and microvascular permeability inducer) [1]. Single-target LTD₄ antagonists (e.g., montelukast, zafirlukast) leave PAF-driven components of the inflammatory cascade unaddressed, while PAF-selective antagonists fail to control LTD₄-mediated bronchospasm [2]. CP-96486's balanced dual antagonism is essential for models where both pathways are activated simultaneously—such as antigen challenge, where endogenously released LTD₄ and PAF act synergistically—and cannot be replicated by co-administering two separate single-target agents, as differences in PK, tissue distribution, and temporal coverage would preclude synchronized pathway blockade [1]. Procurement of a true dual antagonist rather than two single-target compounds ensures consistent, integrated pathway inhibition in complex in vivo models.

CP-96486: Comparative Quantitative Differentiation Against Analogs and Single-Target Antagonists


Dual LTD₄/PAF Binding Affinity: A Balanced Profile Not Replicated by Single-Target Antagonists

CP-96486 binds with comparable nanomolar affinity to both LTD₄ and PAF receptors, whereas the clinical LTD₄ antagonists montelukast and zafirlukast exhibit no measurable PAF receptor binding [1]. The close balance (Ki ratio of 1.2) indicates that at pharmacologically relevant concentrations, both pathways are inhibited to a similar extent, a feature absent from single-target comparators [1].

Dual antagonism LTD4 receptor PAF receptor Radioligand binding Balanced potency

In Vivo Oral Efficacy: Equivalent ED₅₀ Values Against LTD₄ and PAF Challenge in Guinea Pigs

CP-96486 inhibits LTD₄- and PAF-induced bronchoconstriction in guinea pigs with nearly identical oral ED₅₀ values of 0.27 mg/kg and 0.26 mg/kg, respectively [1]. In contrast, the single-target LTD₄ antagonist montelukast requires approximately 0.03 mg/kg p.o. to inhibit LTD₄-induced bronchoconstriction but has no reported effect on PAF challenge [2].

In vivo efficacy Oral bioavailability Bronchoconstriction Guinea pig model ED50

Dual vs. Single-Target Antagonism: Superior Blockade of Combined Antigen-Induced Airway Obstruction Compared to CP-96,021

CP-96486 exhibits more balanced in vivo potency against LTD₄ and PAF components compared to its close analog CP-96,021. While CP-96,021 shows ED₅₀ values of 0.46 mg/kg (LTD₄) and 0.16 mg/kg (PAF)—a 2.9-fold difference favoring PAF blockade—CP-96486 maintains near-equivalent efficacy (ratio 1.04) [1]. In a more physiologically relevant antigen challenge model where both mediators are endogenously released, CP-96486 is expected to provide more consistent dual pathway coverage without over- or under-blockade of either arm.

Antigen challenge Dual mediator blockade Guinea pig asthma model Oral efficacy Synergistic inhibition

LTD₄ Binding Affinity: CP-96486 vs. Clinical Single-Target LTD₄ Antagonists

While CP-96486's LTD₄ Ki of 20 nM is higher (less potent) than that of montelukast (Ki 0.18-0.5 nM) or zafirlukast (Ki 0.22-2.1 nM), its binding affinity remains well within the pharmacologically relevant range and is sufficient to achieve receptor blockade at the oral doses used in vivo [1][2]. This moderate affinity, when combined with its PAF antagonism, positions CP-96486 as a tool for dissecting the relative contributions of LTD₄ versus PAF pathways rather than as a high-potency clinical candidate.

LTD4 binding Ki comparison Receptor occupancy CysLT1 In vitro pharmacology

CP-96486: Optimal Preclinical Application Scenarios for Dual LTD₄/PAF Antagonism


Investigating Synergistic or Redundant Roles of LTD₄ and PAF in Antigen-Induced Airway Inflammation

CP-96486 is ideally suited for studies where both LTD₄ and PAF are simultaneously released—such as ovalbumin-challenge models in sensitized guinea pigs or mice—to determine the relative contribution of each mediator to airway hyperresponsiveness, eosinophil recruitment, and mucus hypersecretion [1]. Its balanced dual blockade allows researchers to assess the net effect of inhibiting both pathways with a single molecule, avoiding confounding variables introduced by co-administering two separate antagonists with differing pharmacokinetics.

Pharmacological Validation of Dual LTD₄/PAF Antagonism as a Therapeutic Strategy

CP-96486 serves as a chemical probe to validate the hypothesis that dual LTD₄/PAF receptor antagonism offers additive or synergistic benefit over single-pathway blockade in preclinical models of severe asthma, allergic rhinitis, or pulmonary inflammation [1]. It can be benchmarked against selective LTD₄ antagonists (e.g., montelukast) and PAF antagonists to quantify the incremental efficacy gained from dual targeting.

Oral Efficacy Studies in Respiratory Pharmacology: Guinea Pig Bronchoconstriction Models

With well-characterized oral ED₅₀ values of 0.27 mg/kg (LTD₄) and 0.26 mg/kg (PAF) in guinea pig bronchoconstriction assays [1], CP-96486 is a reliable tool for acute in vivo experiments requiring oral dosing. It can be used to explore dose-response relationships, duration of action, and pharmacodynamic interactions in the respiratory tract without the need for intravenous administration.

Benchmarking and SAR Studies Around the Hybrid LTD₄/PAF Pharmacophore

As one of the first reported balanced, orally active dual LTD₄/PAF antagonists [1], CP-96486 represents a reference compound for medicinal chemistry efforts aimed at optimizing dual blockade. Researchers can use its binding (Ki 20/24 nM) and in vivo (ED₅₀ 0.27/0.26 mg/kg) data as a baseline for comparing novel analogs, particularly when evaluating improvements in potency, oral bioavailability, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-96486

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.